molecular formula C12H11FN2OS B5458474 N-(3-fluorophenyl)-N'-(2-thienylmethyl)urea

N-(3-fluorophenyl)-N'-(2-thienylmethyl)urea

カタログ番号 B5458474
分子量: 250.29 g/mol
InChIキー: KSVXSIMCLRHCPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-N'-(2-thienylmethyl)urea (also known as FTY720 or fingolimod) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first synthesized in 1992 by a team of researchers led by Takeshi Chiba at the University of Tokyo, Japan. Since then, FTY720 has been the subject of numerous studies and clinical trials, and has shown promising results in the treatment of multiple sclerosis, transplant rejection, and other autoimmune diseases.

作用機序

The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate receptors (S1PRs) on the surface of immune cells. FTY720 is phosphorylated by sphingosine kinase to form FTY720-phosphate, which binds to S1PRs and induces their internalization. This leads to the sequestration of immune cells in lymph nodes, which reduces their ability to migrate to sites of inflammation or tissue damage. FTY720 also has direct effects on the function of immune cells, including the inhibition of T cell activation and the induction of apoptosis in activated T cells.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, by inducing their sequestration in lymph nodes. FTY720 also has anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, FTY720 has been shown to have anti-angiogenic effects, which make it a promising candidate for the treatment of cancer.

実験室実験の利点と制限

FTY720 has several advantages as a research tool. The compound is relatively easy to synthesize, and is readily available from commercial sources. FTY720 has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of FTY720 in lab experiments. The compound has poor aqueous solubility, which can make it difficult to work with in some assays. In addition, FTY720 has been shown to have off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of FTY720. One area of research is the development of FTY720 analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the potential use of FTY720 in combination with other drugs for the treatment of various diseases. Finally, the use of FTY720 as a research tool to study the role of sphingolipids in disease pathogenesis is an area of ongoing interest.

合成法

The synthesis of FTY720 involves several steps, starting from readily available starting materials. The first step involves the reaction of 3-fluorobenzylamine with 2-thiophenecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with isocyanate to form the urea derivative. The final step involves the reaction of the urea derivative with phosphoryl chloride to give FTY720.

科学的研究の応用

FTY720 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have immunomodulatory and anti-inflammatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis. FTY720 has also been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer.

特性

IUPAC Name

1-(3-fluorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVXSIMCLRHCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。